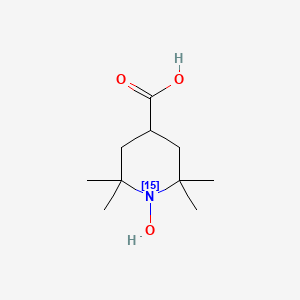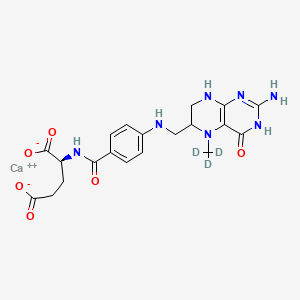
5-(Methyl-d3)tetrahydrofolic Acid Calcium Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium N5-Methyl-d3-tetrahydrofolate is a calcium salt of N5-Methyl-d3-tetrahydrofolate, a biologically active form of folate. Folate is a water-soluble B-vitamin that is essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is particularly significant in the context of nutritional supplements and medical treatments, as it is more readily absorbed and utilized by the body compared to synthetic folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium N5-Methyl-d3-tetrahydrofolate is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt . The reaction conditions typically involve the use of reducing agents and methyl donors under controlled pH and temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Calcium N5-Methyl-d3-tetrahydrofolate involves large-scale chemical synthesis using high-purity reagents and advanced crystallization techniques. The process is optimized to produce the compound in its crystalline form, which is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Calcium N5-Methyl-d3-tetrahydrofolate primarily undergoes reduction and methylation reactions. It can also participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Methylation: Methyl donors like methyl iodide or dimethyl sulfate under basic conditions.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various methylated derivatives of tetrahydrofolate, which are crucial intermediates in metabolic pathways .
Scientific Research Applications
Calcium N5-Methyl-d3-tetrahydrofolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a critical role in cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Utilized in the treatment of folate deficiency, anemia, and certain genetic disorders.
Industry: Employed in the fortification of foods and dietary supplements to enhance nutritional value.
Mechanism of Action
Calcium N5-Methyl-d3-tetrahydrofolate exerts its effects by participating in the folate cycle, a crucial metabolic pathway. It is converted to tetrahydrofolate by methylenetetrahydrofolate reductase and then used to recycle homocysteine back to methionine by methionine synthase . This process is vital for DNA synthesis and repair, as well as the regulation of homocysteine levels in the blood.
Comparison with Similar Compounds
Levomefolic Acid:
Metafolin: A commercially available form of L-5-Methyltetrahydrofolate calcium salt.
Folic Acid: The synthetic form of folate, which must be converted to its active form in the body.
Uniqueness: Calcium N5-Methyl-d3-tetrahydrofolate is unique in its high bioavailability and direct utilization by the body without the need for enzymatic conversion. This makes it particularly effective in treating folate deficiencies and related conditions, as it bypasses potential genetic variations that can affect folate metabolism .
Properties
Molecular Formula |
C20H23CaN7O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1/i1D3; |
InChI Key |
VWBBRFHSPXRJQD-ROPQVXFJSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
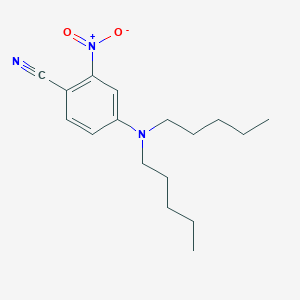

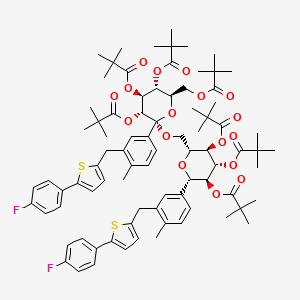
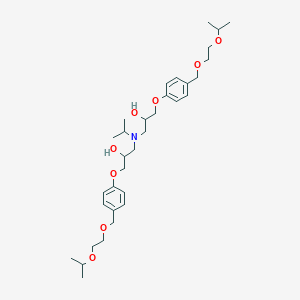
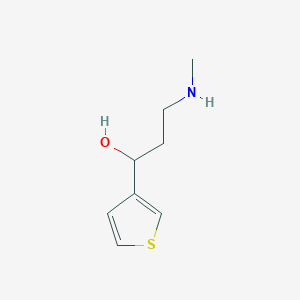
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

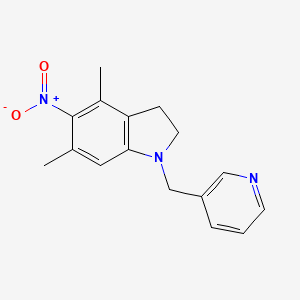
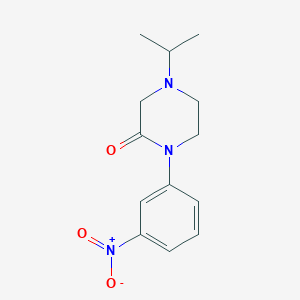

![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)

